molecular formula C10H16ClN3O5 B001306 Benserazide hydrochloride CAS No. 14919-77-8

Benserazide hydrochloride

Cat. No. B001306
CAS RN: 14919-77-8
M. Wt: 293.7 g/mol
InChI Key: ULFCBIUXQQYDEI-UHFFFAOYSA-N
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Description

Synthesis Analysis

While the specific synthesis details of Benserazide hydrochloride are not directly available from the provided sources, its primary role as an inhibitor of the enzyme aromatic L-amino acid decarboxylase (AADC) underpins its synthesis goal. AADC inhibitors like Benserazide are designed to work outside the brain to increase the availability of levodopa for central nervous system conversion to dopamine, essential for Parkinson's disease treatment.

Molecular Structure Analysis

The molecular structure of Benserazide hydrochloride plays a critical role in its function as an AADC inhibitor. While the direct molecular structure analysis is not detailed in the provided documents, the effectiveness of Benserazide in inhibiting AADC suggests a structure that allows it to bind to the enzyme, preventing the decarboxylation of levodopa to dopamine in peripheral tissues.

Chemical Reactions and Properties

Benserazide hydrochloride's chemical properties allow it to inhibit the enzyme AADC. This inhibition is crucial for its use in combination with levodopa, as it prevents levodopa's conversion into dopamine outside the brain, thus ensuring a higher concentration of levodopa reaches the brain.

Physical Properties Analysis

The specific physical properties of Benserazide hydrochloride, such as solubility, melting point, and stability, are not outlined in the documents. However, its formulation with levodopa into tablets for oral administration implies characteristics that favor good bioavailability and stability for therapeutic use.

Chemical Properties Analysis

Benserazide hydrochloride's chemical properties, particularly its ability to inhibit AADC, underscore its therapeutic application. It's this inhibition that facilitates increased levels of levodopa in the central nervous system, which is converted to dopamine to address the symptoms of Parkinson's disease.

  • The effect of benserazide on the levels of pineal 5-hydroxytryptamine, melatonin synthesizing enzymes, and serum melatonin concentration, indicating its influence on melatonin synthesis by preventing the formation of the substrate, 5-hydroxytryptamine (Ho & Smith, 1982).

  • Investigation on the differential effects of benserazide on concentrations of 5-hydroxytryptamine, noradrenaline, and dopamine in various regions of the rat brain, suggesting its selectivity in inhibiting monoamine synthesis (Vellucci, 1978).

  • A study on benserazide as a potential novel fetal hemoglobin inducer in non-carriers of hemoglobin disorders, providing insights into its effects beyond Parkinson's disease treatment (Santos et al., 2020).

Scientific Research Applications

  • Effect on Indoleamines : Benserazide reduces melatonin and 5-hydroxytryptamine levels in the rat pineal gland without affecting hypothalamic 5-hydroxytryptamine, demonstrating its selective impact on the pineal gland (Arendt et al., 1981)(source).

  • Inhibition of Melatonin Synthesis : It inhibits melatonin synthesis by preventing the formation of its substrate, 5-hydroxytryptamine, affecting the diurnal rhythm of hydroxyindole-O-methyltransferase (Ho & Smith, 1982)(source).

  • Inhibition of Amine Oxidase : Benserazide inhibits clorgyline-resistant amine oxidase in rat cardiovascular tissues, which could benefit Parkinson's disease therapy (Lyles & Callingham, 1982)(source).

  • High Dose and CNS Function : A high dose of benserazide alone is questionable for studying CNS monoaminergic function as it does not cause depletion of serotonin (5-HT), noradrenaline (NA), or dopamine (DA) (Vellucci, 1978)(source).

  • Impact on L-DOPA Metabolism : Benserazide reduces central AADC activity in the striatum of rats with nigrostriatal denervation, affecting the metabolism of exogenous L-DOPA (Shen et al., 2003)(source).

  • Potential as a Fetal Hemoglobin Inducer : Benserazide shows potential as a novel fetal hemoglobin inducer in non-carriers of hemoglobin disorders, marking its utility beyond Parkinson's disease (Santos et al., 2020)(source).

  • Differential Brain Penetration : It reduces noradrenaline levels in the cerebral cortex but does not significantly affect pineal noradrenaline or dopamine levels, suggesting differential brain area penetration (Ho & Smith, 1983)(source).

  • Combination Therapy in Parkinson's : In combination with L-DOPA, benserazide can reduce central AADC activity in the striatum of Parkinson's disease rats, potentially mitigating adverse effects of long-term L-DOPA therapy (Wang Jian-wei, 2010)(source).

  • Enhancing Antidepressant Efficacy : Benserazide may boost the therapeutic effect of tryptophan as an antidepressant by inhibiting its peripheral catabolism (Young, St-Arnaud-Mckenzie, & Sourkes, 1978)(source).

  • Restless Legs Syndrome Treatment : It is effective and safe in treating restless legs syndrome, rapidly improving sleep quality after the first dose (Benes̆ et al., 1999)(source).

Safety And Hazards

Benserazide hydrochloride is classified as causing skin irritation, serious eye irritation, and may cause respiratory irritation . It is also classified as toxic to aquatic life with long-lasting effects . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye . Use of personal protective equipment and chemical impermeable gloves is advised .

Future Directions

Benserazide is currently indicated for use as a combination therapy with levodopa for the treatment of Parkinson’s disease in adults > 25 years of age, with the exception of drug-induced parkinsonism . The European Medicines Agency has conferred an orphan designation upon benserazide hydrochloride as a potential therapy for beta thalassaemia . Studies are ongoing, but no evidence has been formally elucidated as of yet .

properties

IUPAC Name

2-amino-3-hydroxy-N'-[(2,3,4-trihydroxyphenyl)methyl]propanehydrazide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3O5.ClH/c11-6(4-14)10(18)13-12-3-5-1-2-7(15)9(17)8(5)16;/h1-2,6,12,14-17H,3-4,11H2,(H,13,18);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULFCBIUXQQYDEI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1CNNC(=O)C(CO)N)O)O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16ClN3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0045412
Record name Benserazide hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0045412
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

293.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

35.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID56424021
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

Benserazide hydrochloride

CAS RN

14919-77-8
Record name Benserazide hydrochloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=14919-77-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benserazide hydrochloride [JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014919778
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name BENSERAZIDE HYDROCHLORIDE
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=755907
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Benserazide hydrochloride
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2'-(2,3,4-trihydroxybenzyl)-DL-serinohydrazide monohydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.035.432
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Record name BENSERAZIDE HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B66E5RK36Q
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
994
Citations
J Wang, Y Zhou, J Liang, PG He, YZ Fang - Chromatographia, 2005 - Springer
… To increase the amount of L-dopa that enters the brain it is usually given with benserazide hydrochloride (BS; (R,S)-amino-3-hydroxy-2′-(2,3,4-trihydroxybenzyl) propanehydrazide …
Number of citations: 54 link.springer.com
J Tashkhourian, MR Hormozi-Nezhad… - Spectrochimica Acta Part …, 2011 - Elsevier
… the levodopa and benserazide hydrochloride proposed with … reaction of levodopa and benserazide hydrochloride with the … the levodopa and benserazide hydrochloride in their mixture …
Number of citations: 40 www.sciencedirect.com
F Li, B Zhang, S Duan, W Qing, L Tan, S Chen, Y Wang… - Brain Research, 2020 - Elsevier
… of small dose of L-dopa/Benserazide hydrochloride (L-DA) on … More importantly, L-dopa/Benserazide hydrochloride are a … of L-dopa/Benserazide hydrochloride in the prevention and …
Number of citations: 15 www.sciencedirect.com
TI Chandel, A Masroor, MK Siddiqi, IA Siddique… - Journal of Molecular …, 2019 - Elsevier
… An anti-Parkinson's disease drug, benserazide hydrochloride (BH) was used as an inhibitor of … An anti-Parkinson's drugs (ie benserazide hydrochloride) have been taken against the …
Number of citations: 24 www.sciencedirect.com
ST Hassib - Analytical letters, 1990 - Taylor & Francis
… a mixture containing levodopa and benserazide hydrochloride. Levodopa is determined by … is used to calculate the amount of benserazide hydrochloride in mixture. Second-derivative …
Number of citations: 26 www.tandfonline.com
G Guo, S Xu, LD Cao, QY Wu - European Review for Medical & …, 2016 - europeanreview.org
OBJECTIVE: This study aims to investigate hyperhomocysteinemia (HHcy) resulted from treatment in patients with Parkinson's disease (PD) and to evaluate the therapeutic outcome of …
Number of citations: 11 www.europeanreview.org
D Roy, P Bomzan, S Thapa, N Roy, A Dutta… - Journal of Molecular …, 2023 - Elsevier
… In the present work we used Benserazide hydrochloride (BNZ) as a guest which is a medication used to treat Parkinson's disease, parkinsonism and restless leg syndrome [14,15]. It is …
Number of citations: 2 www.sciencedirect.com
Y Yang, F Gao, L Gao, J Miao - BMC neurology, 2023 - Springer
… include: levodopa and benserazide hydrochloride, monoamine … with the levodopa and benserazide hydrochloride tablets. It … and levodopa and benserazide hydrochloride on serum Hcy …
Number of citations: 9 link.springer.com
Y Qu, WL Lai, YR **n, FQ Zhu, Y Zhu, L Wang… - AAPS …, 2019 - Springer
… patients, an advanced suspension of Levodopa/Benserazide hydrochloride (LD/BH) has been … An advanced Levodopa/Benserazide hydrochloride (LD/BH) suspension, prepared by …
Number of citations: 5 link.springer.com
X Chen, J Wu, L Sun, J Nie, S Su… - … Design, Development and …, 2021 - Taylor & Francis
… Figure 5 Effect of benserazide hydrochloride (BEH) on the efflux of Rh6G in C. albicans. The efflux of Rh6G in the absence and presence of BEH (32 μg/mL) were determined by a flow …
Number of citations: 5 www.tandfonline.com

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